(Anthracen-9-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-YL)methanethiol is an organic compound characterized by the presence of an anthracene moiety attached to a methanethiol group at the 9-position. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Anthracen-9-YL)methanethiol can be synthesized through several methods. One common approach involves the reaction of 9-anthracenemethanol with thiolating agents. The reaction typically requires a base such as sodium hydride (NaH) and a thiolating agent like thiourea or hydrogen sulfide (H₂S) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (Anthracen-9-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(Anthracen-9-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful in imaging and tracking biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of (Anthracen-9-YL)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
9-Anthracenemethanol: Similar structure but with a hydroxyl group instead of a thiol group.
9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.
9,10-Diphenylanthracene: Substituted at the 9 and 10 positions with phenyl groups.
Uniqueness: (Anthracen-9-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biomolecules and other chemical entities, making it valuable in various applications .
Properties
CAS No. |
72898-42-1 |
---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
anthracen-9-ylmethanethiol |
InChI |
InChI=1S/C15H12S/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 |
InChI Key |
VIFAPDFDWZQFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.